1-Naphthol-1-14C

Vue d'ensemble

Description

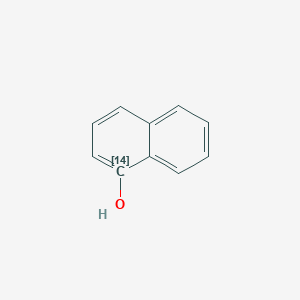

1-Naphthol-1-14C is a radiolabeled compound where the carbon-14 isotope is incorporated into the 1-naphthol molecule. This compound is used extensively in scientific research due to its radioactive properties, which allow for tracing and studying various biochemical and chemical processes. 1-Naphthol itself is an organic compound with the formula C10H7OH, and it is a fluorescent white solid. It differs from its isomer, 2-naphthol, by the location of the hydroxyl group on the naphthalene ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Naphthol can be synthesized through several methods. One common method involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-naphthylamine. This intermediate is subsequently hydrolyzed to yield 1-naphthol :

- Naphthalene + Nitric Acid → 1-Nitronaphthalene

- 1-Nitronaphthalene + Hydrogen → 1-Naphthylamine

- 1-Naphthylamine + Water → 1-Naphthol

Another method involves the hydrogenation of naphthalene to tetralin, which is then oxidized to 1-tetralone. The 1-tetralone undergoes dehydrogenation to form 1-naphthol .

Industrial Production Methods

Industrial production of 1-naphthol typically follows the nitration-hydrogenation-hydrolysis route due to its efficiency and scalability. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1-Naphthol undergoes various types of chemical reactions, including:

Oxidation

1-Naphthol can be oxidized to form 1,4-naphthoquinone. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction

Partial reduction of 1-naphthol can yield tetrahydro derivatives, while full hydrogenation, often catalyzed by rhodium, results in the complete reduction of the aromatic ring .

Substitution

1-Naphthol is susceptible to electrophilic substitution reactions, particularly at the 4-position. This property is exploited in the preparation of diazo dyes, where diazonium salts react with 1-naphthol to form diazo compounds. Reduction of these diazo derivatives can produce 4-amino-1-naphthol .

Applications De Recherche Scientifique

1-Naphthol-1-14C is widely used in scientific research due to its radioactive labeling, which allows for tracking and studying various processes. Some applications include:

Chemistry: Used as a precursor in the synthesis of various azo dyes and pharmaceuticals.

Biology: Employed in metabolic studies to trace biochemical pathways and enzyme activities.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the production of insecticides, herbicides, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-naphthol involves its metabolism to glucuronic acid and sulfate ester conjugates. In human tissues, particularly in the colon, 1-naphthol undergoes conjugation to form these metabolites. The conjugation process varies between normal and tumorous tissues, with normal tissues forming more sulfate esters and tumorous tissues producing more glucuronic acid conjugates .

Comparaison Avec Des Composés Similaires

1-Naphthol is similar to its isomer, 2-naphthol, which differs only by the position of the hydroxyl group on the naphthalene ring. Both compounds are naphthalene homologues of phenol and are used as precursors to various useful compounds . 1-naphthol is more commonly used in the synthesis of diazo dyes and certain pharmaceuticals, while 2-naphthol finds applications in other areas such as the production of antioxidants and stabilizers .

List of Similar Compounds

- 2-Naphthol

- Phenol

- 1-Naphthylamine

- 1,4-Naphthoquinone

Activité Biologique

1-Naphthol-1-14C, a radiolabeled form of 1-naphthol, is a compound of significant interest in biological research due to its applications in toxicology, pharmacology, and environmental studies. This article provides a comprehensive overview of its biological activity, including toxicological assessments, metabolic pathways, and case studies that illustrate its effects in various biological systems.

1-Naphthol (C10H8O) is a naphthalene derivative with a hydroxyl group at the 1-position. The introduction of the radioactive carbon isotope () allows for tracking and quantifying the compound's distribution and metabolism within biological systems.

Key Properties:

- Molecular Weight: 144.22 g/mol

- Solubility: Moderately soluble in water; more soluble in organic solvents.

- Log P (octanol-water partition coefficient): Indicates hydrophobicity, influencing its bioavailability and toxicity.

Acute Toxicity

Studies have demonstrated that 1-naphthol exhibits varying levels of toxicity depending on the dosage and route of administration. An acute toxicity study in CD-1 mice revealed an LD50 value of approximately 2300 mg/kg body weight when administered orally. Symptoms observed included piloerection and labored respiration at higher doses .

Table 1: Acute Toxicity Data for 1-Naphthol

| Dose (mg/kg) | Observed Effects | Mortality Rate |

|---|---|---|

| 500 | Mild symptoms (piloerection) | 0% |

| 1000 | Moderate symptoms | 0% |

| 2000 | Severe symptoms, death observed | 100% |

Genotoxicity

In vitro studies indicate that 1-naphthol does not induce gene mutations in bacterial assays, suggesting a lower potential for mutagenicity compared to other naphthalene derivatives . However, it is classified as a genotoxin due to its ability to form reactive metabolites that can interact with cellular macromolecules.

Environmental Impact

A study on the environmental fate of 1-naphthol demonstrated its persistence in aquatic systems. When introduced into water bodies, it showed significant bioaccumulation in fish tissues. The study utilized radiolabeled -1-naphthol to trace its movement through the food chain, revealing potential risks to aquatic life and humans through biomagnification .

Clinical Relevance

In clinical settings, the pharmacokinetics of 1-naphthol have been studied to understand its implications in human health. A case report highlighted its role as a metabolite in patients exposed to naphthalene-containing products, leading to hemolytic anemia due to oxidative stress on red blood cells .

Propriétés

IUPAC Name |

naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i10+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCVRFUGPWSIIH-HRVHXUPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=[14C]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451168 | |

| Record name | 1-Naphthol-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19481-11-9 | |

| Record name | 1-Naphthol-1-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.